molecular formula C14H10BrFN2O B11685277 2-bromo-N'-[(E)-(4-fluorophenyl)methylidene]benzohydrazide

2-bromo-N'-[(E)-(4-fluorophenyl)methylidene]benzohydrazide

Katalognummer: B11685277
Molekulargewicht: 321.14 g/mol
InChI-Schlüssel: DJAUNZBZGIRQTN-RQZCQDPDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-bromo-N’-[(E)-(4-fluorophenyl)methylidene]benzohydrazide is a chemical compound that belongs to the class of hydrazones It is characterized by the presence of a bromine atom, a fluorophenyl group, and a benzohydrazide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N’-[(E)-(4-fluorophenyl)methylidene]benzohydrazide typically involves the reaction of 2-bromobenzohydrazide with 4-fluorobenzaldehyde under reflux conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, and is often catalyzed by an acid, such as hydrochloric acid or acetic acid. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for 2-bromo-N’-[(E)-(4-fluorophenyl)methylidene]benzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-bromo-N’-[(E)-(4-fluorophenyl)methylidene]benzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce hydrazine derivatives .

Wissenschaftliche Forschungsanwendungen

2-bromo-N’-[(E)-(4-fluorophenyl)methylidene]benzohydrazide has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-bromo-N’-[(E)-(4-fluorophenyl)methylidene]benzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-bromo-N’-[(E)-(4-fluorophenyl)methylidene]benzohydrazide is unique due to the presence of both bromine and fluorine atoms, which can influence its reactivity and biological activity. The combination of these functional groups can lead to distinct chemical and physical properties compared to other similar compounds .

Eigenschaften

Molekularformel

C14H10BrFN2O

Molekulargewicht

321.14 g/mol

IUPAC-Name

2-bromo-N-[(E)-(4-fluorophenyl)methylideneamino]benzamide

InChI

InChI=1S/C14H10BrFN2O/c15-13-4-2-1-3-12(13)14(19)18-17-9-10-5-7-11(16)8-6-10/h1-9H,(H,18,19)/b17-9+

InChI-Schlüssel

DJAUNZBZGIRQTN-RQZCQDPDSA-N

Isomerische SMILES

C1=CC=C(C(=C1)C(=O)N/N=C/C2=CC=C(C=C2)F)Br

Kanonische SMILES

C1=CC=C(C(=C1)C(=O)NN=CC2=CC=C(C=C2)F)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.